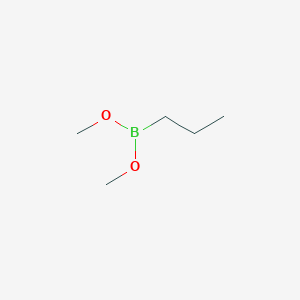

Dimethyl propylboronate

Description

Significance of Boron-Containing Compounds in Modern Organic Synthesis

The importance of organoboron compounds in contemporary organic synthesis is vast and continually expanding. numberanalytics.comnumberanalytics.com These compounds are celebrated for their unique reactivity, stability, and low toxicity compared to many other organometallic reagents. fiveable.me Their versatility allows for the construction of complex molecular architectures, making them crucial in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comresearchgate.net

Key attributes of organoboron compounds that contribute to their significance include:

Versatility in Carbon-Carbon Bond Formation: Organoboron compounds are central to some of the most powerful carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnumberanalytics.com This reaction enables the efficient coupling of organoboron reagents with organic halides, providing a robust method for constructing biaryl systems and other complex frameworks. numberanalytics.com

Functional Group Tolerance: Many organoboron reagents exhibit remarkable tolerance to a wide range of functional groups, allowing for their use in late-stage functionalization of complex molecules without the need for extensive protecting group strategies.

Stereochemical Control: The development of chiral organoboron reagents has opened avenues for asymmetric synthesis, enabling the construction of stereochemically defined molecules with high precision. acs.org

Stability and Handling: Compared to other organometallic compounds, many organoboron reagents, particularly boronic acids and their esters, are relatively stable to air and moisture, simplifying their handling and storage in a laboratory setting. numberanalytics.comfiveable.me

Overview of Boronate Esters as Versatile Synthetic Intermediates

Among the various classes of organoboron compounds, boronate esters stand out as exceptionally versatile synthetic intermediates. rsc.org A boronic ester is formed between a boronic acid and an alcohol. wikipedia.org Cyclic boronate esters, such as those derived from diols, are particularly common and offer enhanced stability. wikipedia.org

The utility of boronate esters in organic synthesis is multifaceted:

Precursors to Boronic Acids: Boronate esters can be readily hydrolyzed to their corresponding boronic acids, which are key partners in a multitude of cross-coupling reactions.

Direct Use in Cross-Coupling Reactions: In many instances, boronate esters can be used directly in cross-coupling reactions, sometimes offering advantages in terms of solubility and reactivity.

Intermediates in Homologation Reactions: Boronate esters can undergo homologation reactions, where the carbon chain attached to the boron atom is extended. This provides a powerful tool for the stepwise construction of carbon skeletons. researchgate.net

Purification and Isolation: The formation of a boronate ester can serve as a method for the purification and isolation of boronic acids, as the esters are often more amenable to chromatographic separation.

The general structure of a boronic ester features a boron atom bonded to two oxygen atoms and one organic group. This arrangement provides a balance of stability and reactivity that is central to their widespread use.

Scope and Research Focus on Dimethyl Propylboronate within Academic Contexts

This compound is a specific alkylboronate ester that has garnered attention within academic research for its utility in various synthetic transformations. While perhaps not as extensively studied as some more complex boronate esters, it serves as a fundamental building block and a model compound for exploring new reactions and methodologies.

Research involving this compound often focuses on its:

Participation in Cross-Coupling Reactions: this compound can participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl halides. vulcanchem.com

Development of New Synthetic Methods: It is used as a substrate in the development and optimization of new borylation and cross-coupling methodologies.

Mechanistic Studies: Due to its relatively simple structure, this compound can be employed in mechanistic studies to elucidate the intricate pathways of boron-mediated reactions.

The academic interest in this compound lies in its ability to contribute to the fundamental understanding and expansion of organoboron chemistry, providing a platform for innovation in the synthesis of more complex and valuable molecules.

Properties

CAS No. |

2938-87-6 |

|---|---|

Molecular Formula |

C5H13BO2 |

Molecular Weight |

115.97 g/mol |

IUPAC Name |

dimethoxy(propyl)borane |

InChI |

InChI=1S/C5H13BO2/c1-4-5-6(7-2)8-3/h4-5H2,1-3H3 |

InChI Key |

ZCYDUMUZARXRBY-UHFFFAOYSA-N |

Canonical SMILES |

B(CCC)(OC)OC |

Origin of Product |

United States |

Mechanistic Investigations of Dimethyl Propylboronate Reactivity

Fundamental Reaction Mechanisms of Boronate Ester Transformations

Boronate esters, including dimethyl propylboronate, are versatile intermediates in organic synthesis. Their reactivity is governed by the electron-deficient nature of the boron atom, which readily engages with nucleophiles, and the ability of the boronate group to participate in various transformations, including rearrangements and radical processes. Understanding the fundamental mechanisms of these reactions is crucial for controlling their outcomes and designing new synthetic methodologies.

A cornerstone of boronate ester reactivity is the formation of a tetracoordinate, anionic "boron-ate" complex. The trigonal planar, sp²-hybridized boron atom in a boronic ester possesses a vacant p-orbital, making it an effective Lewis acid. aablocks.com Addition of a nucleophile to this empty orbital results in the formation of a tetrahedral, sp³-hybridized boronate complex. aablocks.comthieme-connect.de

This ate complex formation is often the prelude to a 1,2-metallate rearrangement, a powerful C-C bond-forming reaction. rsc.org In this process, a substituent from the boron atom migrates to an adjacent electrophilic carbon center. A classic example is the Matteson homologation, where a nucleophile attacks an α-haloboronic ester. The resulting boronate complex undergoes a stereospecific 1,2-migration of the alkyl group (e.g., propyl) from boron to the α-carbon, displacing the halide leaving group. thieme-connect.debristol.ac.uk This rearrangement proceeds with inversion of configuration at the α-carbon because the migrating group and the leaving group must be in an anti-periplanar arrangement for the reaction to occur. thieme-connect.debristol.ac.uk The stereospecificity of this transformation makes it highly valuable for asymmetric synthesis.

The general mechanism can be summarized as:

Nucleophilic Addition: A nucleophile adds to the boron atom of the boronic ester to form a tetracoordinate boronate "ate" complex. rsc.org

1,2-Migration: The carbon-boron σ-bond migrates to an adjacent carbon, displacing a leaving group. rsc.org This step is stereospecific.

The efficiency of these rearrangements can be influenced by additives. For instance, Lewis acids such as zinc chloride have been shown to accelerate the rate of the 1,2-metallate shift and enhance diastereoselectivity. bristol.ac.uk

Table 1: Diastereoselectivity in the Matteson Homologation using Chiral Auxiliaries This table illustrates the high degree of stereocontrol achievable in 1,2-metallate rearrangements through the use of specific chiral diols on the boron atom, a principle directly applicable to propylboronic esters.

| Chiral Diol Auxiliary | Nucleophile (R'-MgX) | Product Diastereomeric Ratio (dr) |

| (R,R)-DICHED | MeMgCl | >99:1 |

| (S,S)-DIPED | PhCH₂MgCl | >99:1 |

| (R,R)-Pinanediol | n-BuLi | 98:2 |

Data synthesized from principles described in the literature. thieme-connect.de

The field of radical chemistry involving boronate esters has expanded significantly, offering new pathways for functionalization. researchgate.net These processes can be broadly categorized into two types: reactions where the boronate acts as a radical acceptor and reactions where the boronate moiety is a precursor to a radical.

Vinyl boronate esters, for example, can act as radical acceptors. An electrophilic alkyl radical can add to the β-position of a vinyl boron-ate complex, generating an adduct radical anion. nih.gov This intermediate can then undergo an electron transfer and a subsequent ionic 1,2-migration of a group from the boron to the α-carbon, forming two new C-C bonds. nih.gov

Conversely, alkylboronic esters can serve as precursors to alkyl radicals. Through photoredox catalysis, single-electron oxidation of an alkylboronate complex can generate an alkyl radical. nih.gov This strategy allows for the formation of propyl radicals from a this compound precursor under mild conditions, which can then participate in various radical reactions like Giese-type additions. nih.gov A notable discovery is the radical 1,2-boron shift, where a boronic ester group migrates to an adjacent radical center. nih.gov This process proceeds under thermodynamic control, allowing for the functionalization of the more hindered position in 1,2-bis-boronic esters. nih.gov

Ligands and additives play a pivotal role in controlling the reactivity and selectivity of reactions involving boronate esters. In catalytic processes, ligands attached to a metal center can dictate the steric and electronic environment of the catalyst, thereby influencing the reaction's outcome.

In asymmetric synthesis, chiral ligands are paramount. C₂-symmetric diols, such as 1,2-dicyclohexylethane-1,2-diol (DICHED) and 2,5-dimethylhexane-3,4-diol (DIPED), are commonly used as chiral auxiliaries on the boron atom. thieme-connect.de These diols create a chiral environment around the boronate, which directs the approach of nucleophiles and controls the stereochemistry of subsequent 1,2-metallate rearrangements, often leading to exceptionally high levels of diastereoselectivity. thieme-connect.de

In transition metal-catalyzed reactions like the Suzuki-Miyaura cross-coupling, both the ligands on the metal (e.g., palladium) and the structure of the boronic ester itself are critical. nih.gov The rate of transmetalation—the key step where the organic group is transferred from boron to the palladium catalyst—is highly dependent on the nature of the diol used to form the boronate ester. nih.gov It has been shown that boronic esters can transmetalate directly without prior hydrolysis, and the electron density of the oxygen atoms in the boronate ester is a key factor influencing the reaction rate. nih.gov

The reactions of boronate esters are governed by both kinetic and thermodynamic factors. The formation of a boronate ester from a boronic acid and a diol is a reversible equilibrium process. aablocks.comresearchgate.net The position of this equilibrium, and thus the stability of the boronate ester, is a key thermodynamic consideration.

Kinetic studies have explored the relative reactivity of the neutral, trigonal boronic acid (RB(OH)₂) versus the anionic, tetrahedral boronate (RB(OH)₃⁻) in esterification reactions. While it was long believed that the boronate anion was significantly more reactive, more recent studies suggest that the preferred kinetic pathway may involve the addition of a diol to the neutral boronic acid. aablocks.comrsc.org

In the context of 1,2-metallate rearrangements, the intermediate boronate complex is often kinetically stable at low temperatures (e.g., -78 °C). bristol.ac.uk This stability prevents undesired side reactions and allows for controlled, stepwise transformations. The subsequent rearrangement is the rate-determining step and is often accelerated by the presence of additives or by increasing the temperature. bristol.ac.uk Computational studies have been used to calculate the energy barriers for these rearrangements, confirming that the anti-periplanar transition state is significantly lower in energy, which explains the observed stereospecificity. bristol.ac.uk

Table 2: Relative Rate Constants for Transmetalation in the Suzuki-Miyaura Reaction This table highlights the kinetic effect of the boronate ester structure on the crucial transmetalation step. Different diol backbones lead to significant variations in reaction rates.

| Boron Reagent | Relative Rate Constant (k) |

| Arylboronic Acid | 1.00 |

| Arylboronic Ester (Pinacol) | 0.75 |

| Arylboronic Ester (Ethylene Glycol) | 1.25 |

| Arylboronic Ester (Catechol) | 3.50 |

Data conceptualized from kinetic investigations reported in the literature. nih.gov

Stereochemical and Regiochemical Control in this compound Reactions

Controlling the stereochemistry and regiochemistry of reactions involving this compound is essential for its application in targeted organic synthesis. This control is achieved through the careful selection of catalysts, ligands, and reaction conditions, which dictate the formation of specific isomers.

Regioselectivity refers to the preferential reaction at one site over another. In the context of this compound, this is relevant both to its synthesis via borylation and to its subsequent reactions.

The synthesis of alkylboronates like this compound can be achieved via the transition-metal-catalyzed C-H borylation of alkanes. For a substrate like propane, there are two possible sites for borylation: the terminal methyl (CH₃) groups and the internal methylene (B1212753) (CH₂) group. Iridium- and rhodium-based catalysts are commonly employed for these transformations. The regioselectivity is primarily dictated by steric factors, with the catalyst preferentially activating the least sterically hindered C-H bond. dntb.gov.ua Consequently, the borylation of propane typically yields the n-propylboronate isomer with high selectivity over the isopropylboronate isomer.

Once formed, the C-B bond of this compound can be converted into a wide array of functional groups. rsc.org The transformations themselves are inherently regioselective, as they occur at the carbon atom directly attached to the boron. For example, oxidation with basic hydrogen peroxide will stereospecifically replace the boronate group with a hydroxyl group, yielding propan-1-ol. Similarly, in a Suzuki-Miyaura coupling, the propyl group will be transferred to the organohalide partner, forming a new C-C bond precisely where the C-B bond was located. This inherent regiocontrol makes boronate esters, including this compound, reliable and predictable building blocks in multistep synthesis.

Investigations into Stereoselectivity and Enantioselectivity

The stereoselectivity of reactions involving alkylboronate esters is a critical aspect of their synthetic utility, enabling the construction of chiral molecules with high fidelity. Research in this area has demonstrated that the boron moiety can effectively control the stereochemical course of a reaction, leading to the formation of a preferred stereoisomer.

Enantioselective transformations involving alkylboronic esters often employ chiral ligands or catalysts to induce facial selectivity in the approach of a reagent to the boron-containing substrate or intermediate. For instance, the enantioselective synthesis of tertiary boronic esters has been achieved through the rhodium-catalyzed hydroboration of β,β-disubstituted α,β-unsaturated amides. This method allows for the creation of chiral tertiary boronic esters with high enantioselectivity. researchgate.net

Another powerful strategy for achieving high enantioselectivity is through conjunctive cross-coupling reactions. By using a chiral phosphino-oxazoline-ligated palladium catalyst, it is possible to synthesize boronates with spirocyclic and aryl bicyclic skeletons in an enantioselective manner from achiral starting materials. nih.gov These reactions proceed via a concerted anti-addition of the migrating carbon atom and the metal complex to an alkene. nih.gov

The stereospecific functionalization of enantioenriched boronic esters is also a well-established method for synthesizing a variety of chiral compounds. Transformations such as oxidation to alcohols, conversion to amines or halides, and various carbon-carbon bond-forming reactions can proceed with a high degree of stereochemical retention or inversion, depending on the reaction mechanism. rsc.orgresearchgate.net For example, the oxidation of a secondary boronic ester with basic hydrogen peroxide typically proceeds with complete retention of configuration at the carbon-boron bond. rsc.orgresearchgate.net

Below is a table summarizing the enantioselectivity of a conjunctive cross-coupling reaction to form secondary alcohols from β-substituted alkenylboronic esters, which demonstrates the high levels of enantiomeric excess that can be achieved.

| Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| 4-MeO-Ph-I | 76 | >20:1 | 99:1 |

| 4-CF3-Ph-I | 75 | >20:1 | 98.5:1.5 |

| 2-Naphthyl-I | 85 | >20:1 | 99:1 |

| 3-Thienyl-I | 68 | >20:1 | 98:2 |

This table presents data on the conjunctive cross-coupling of β-substituted alkenylboronic esters, which serves as an illustrative example of the high enantioselectivity achievable in reactions involving organoboron compounds. nih.gov

Diastereoselective Reactions Involving Propylboronate Intermediates

Diastereoselectivity in reactions involving propylboronate intermediates, or more broadly alkylboronate intermediates, is governed by the steric and electronic interactions between the existing chiral center(s) in the molecule and the approaching reagent. The formation of a new stereocenter is influenced by the pre-existing stereochemical information.

A notable example of a diastereoselective process is the Matteson homologation of chiral boronic esters. This reaction, which involves the insertion of a chloromethyl group into the carbon-boron bond, allows for the iterative construction of carbon chains with excellent control over the relative stereochemistry of adjacent stereocenters. When using chiral boronic esters, this homologation can produce polyketide-like structures with high diastereoselectivity. nih.gov For instance, repeated homologation steps have been shown to yield exclusively 1,2-anti- and 1,3-syn-configured products. nih.gov

Conjunctive cross-coupling reactions can also be highly diastereoselective. When the substrate already contains a stereocenter, the reaction can be controlled to produce a specific diastereomer. For example, the synthesis of compounds bearing continuous stereogenic centers can be achieved with high diastereoselectivity. nih.gov

The diastereoselective diboration of alkenyl cyclopropyl methanol derivatives is another method that leads to the formation of functionalized allylboronic esters with distant tetrasubstituted stereocenters in high diastereoselectivity. nih.gov This approach highlights the ability to control stereochemistry even when the reacting centers are separated by several bonds.

Furthermore, the iridium-catalyzed hydrogenation of 1,2-azaborines provides a pathway to δ-aminoboronic esters with high diastereo- and enantioselectivity. researchgate.net This demonstrates the generation of multiple stereocenters in a single, highly controlled transformation.

The following table illustrates the diastereoselectivity achieved in the synthesis of secondary alcohols via conjunctive cross-coupling, showcasing the formation of a preferred diastereomer.

| Substrate | Product Configuration | Diastereomeric Ratio (dr) |

| (E)-β-styrenylboronic ester | (1R,2S) | >20:1 |

| (Z)-β-styrenylboronic ester | (1R,2R) | >20:1 |

| (E)-β-(cyclohexyl)ethenylboronic ester | (1R,2S) | 15:1 |

This table provides examples of diastereoselective outcomes in conjunctive cross-coupling reactions, illustrating how the geometry of the starting material dictates the stereochemistry of the product. nih.gov

Chemical Transformations and Advanced Reactivity of Dimethyl Propylboronate

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Dimethyl propylboronate is an effective reagent for creating these bonds through several powerful methodologies, most notably the Suzuki-Miyaura cross-coupling reaction. This subsection details the applications of this compound in these critical transformations.

Suzuki-Miyaura Cross-Coupling Reactions with Alkylboronates

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. While traditionally used for coupling aryl- and vinylboron species, its application with alkylboronates like this compound has significantly expanded the scope of this reaction, providing a powerful method for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.gov These reactions are prized for their mild conditions, functional group tolerance, and the low toxicity of the boron-containing byproducts. nih.govresearchgate.netnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For alkylboronates such as this compound, the transmetalation step, where the alkyl group is transferred from the boron atom to the palladium center, is of particular interest and has been the subject of detailed mechanistic studies. acs.orgnih.gov

A crucial aspect of the mechanism is the role of the base. The base is essential for the activation of the alkylboron reagent. princeton.edu It is proposed that the base reacts with the alkylboronate to form a more nucleophilic "ate" complex, which then facilitates the transfer of the alkyl group to the palladium(II) intermediate. acs.orgnih.gov The nature of the base can significantly influence the reaction rate and yield.

Stereochemical studies have provided significant insight into the transmetalation process. It has been demonstrated that the transfer of the alkyl group from the boron to the palladium center occurs with retention of configuration at the carbon atom. acs.orgnih.gov This stereospecificity is a key feature of the B-alkyl Suzuki-Miyaura coupling and is critical for applications in asymmetric synthesis.

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R'-X) to form a Pd(II) intermediate (R'-Pd-X).

Transmetalation: The alkyl group from the boronate ester, activated by the base, is transferred to the Pd(II) complex, displacing the halide and forming a new organopalladium(II) species (R'-Pd-R). The boron byproduct is eliminated.

Reductive Elimination: The two organic groups (R' and R) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond (R'-R) and regenerating the active Pd(0) catalyst.

The Suzuki-Miyaura coupling of alkylboronates like this compound is compatible with a wide range of coupling partners. However, the success and efficiency of the reaction can be influenced by the nature of both the boronate and the organic halide or triflate.

Coupling Partners:

Aryl Halides and Triflates: this compound can be effectively coupled with a variety of aryl bromides, iodides, and triflates. The electronic properties of the aryl partner can affect the reaction, with electron-poor arenes often being more reactive. The use of sterically hindered aryl halides can sometimes pose a challenge.

Vinyl Halides and Triflates: Coupling with vinyl partners proceeds readily and is highly stereoselective, with the configuration of the double bond being retained in the product. researchgate.net

Alkyl Halides: C(sp³)–C(sp³) couplings are more challenging due to slower oxidative addition and the potential for β-hydride elimination from the alkyl halide. However, the development of specialized catalyst systems has enabled some successful examples of these couplings. princeton.edu

Heteroaryl Halides: The coupling of alkylboronates with heteroaryl halides is a valuable transformation for the synthesis of medicinally relevant compounds. nih.gov The choice of catalyst and reaction conditions is crucial to overcome challenges such as catalyst poisoning by the heteroatom. nih.gov

Limitations:

β-Hydride Elimination: A significant limitation in couplings involving alkyl groups is the potential for β-hydride elimination from the organopalladium intermediate. This side reaction can lead to the formation of alkene byproducts and reduce the yield of the desired coupled product. The choice of ligands on the palladium catalyst can help to suppress this process.

Protodeboronation: Alkylboronic esters can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the loss of the organoboron reagent. nih.gov This can be particularly problematic with certain substrates and under specific reaction conditions. nih.gov The use of anhydrous conditions and appropriate bases can help to mitigate this issue.

Steric Hindrance: As with many coupling reactions, significant steric hindrance on either coupling partner can impede the reaction and lead to lower yields.

| Coupling Partner | Product Type | Typical Catalyst System | Key Considerations |

| Aryl Bromide | Propylarene | Pd(OAc)₂ / SPhos | Electronic effects of substituents on the aryl ring can influence reactivity. |

| Vinyl Iodide | Propylated Alkene | Pd(PPh₃)₄ / Base | Reaction is typically stereospecific with retention of alkene geometry. researchgate.net |

| Alkyl Bromide | Alkane | Ni(cod)₂ / Ligand | Prone to β-hydride elimination; requires specialized nickel catalysts. princeton.edu |

| Heteroaryl Chloride | Propylated Heterocycle | Pd₂(dba)₃ / XPhos | Potential for catalyst inhibition by the heteroatom. nih.gov |

Carboboration and Related Alkene Functionalization

Carboboration is a reaction in which a carbon-boron bond adds across a carbon-carbon multiple bond. While less common for simple alkylboronates like this compound compared to other organoboron reagents, related alkene functionalization reactions can be achieved. These reactions offer a route to more complex organoboranes which can then be used in subsequent transformations.

Carbonylation and Carboxylation of Boronates

Carbonylation reactions involve the introduction of a carbon monoxide (CO) group into a molecule, while carboxylation introduces a carboxylic acid or ester group, often using carbon dioxide (CO₂). wikipedia.org These transformations provide access to valuable carbonyl compounds.

The carbonylation of alkylboronates can be achieved using transition metal catalysts, typically palladium. youtube.com The reaction proceeds through a mechanism involving migratory insertion of CO into a palladium-alkyl bond. The resulting acyl-palladium intermediate can then undergo further reaction, for example, with an alcohol to yield an ester. The direct carboxylation of alkylboronates with CO₂ is a more challenging transformation but has been achieved under certain conditions, often requiring a transition metal catalyst and a reducing agent. acs.orgorganic-chemistry.orgnih.gov

Recent advances have focused on developing milder and more efficient catalytic systems for these transformations. rsc.org For instance, nickel-catalyzed carboxylation of alkyl halides offers a pathway to carboxylic acids, which conceptually could be extended from related boron-based precursors under specific conditions. acs.orgorganic-chemistry.org

| Reaction | Reagent | Product Type | Catalyst/Conditions |

| Carbonylation | CO, R'OH | Propyl Ester | Pd catalyst, base |

| Carboxylation | CO₂ | Propionic Acid | Ni or Cu catalyst, reducing agent |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org While organoboron reagents are not typically as nucleophilic as organolithium or Grignard reagents, their reactivity can be enhanced to participate in conjugate addition reactions. masterorganicchemistry.com

The conjugate addition of alkylboronates can be promoted by the use of a rhodium catalyst. In this process, the alkyl group from the boronate is transferred to the β-position of the unsaturated system. This reaction provides a powerful method for the formation of carbon-carbon bonds and the synthesis of functionalized ketones and esters. The reaction is generally highly regioselective for 1,4-addition, avoiding the competing 1,2-addition to the carbonyl group. youtube.comyoutube.com

Carbon-Heteroatom Bond Forming Reactions

The carbon-boron bond of this compound is a linchpin for the introduction of various heteroatoms, including nitrogen, oxygen, and halogens. These transformations are fundamental in synthetic chemistry for the construction of complex molecules.

The conversion of the C-B bond in alkylboronic esters to a C-N bond is a powerful strategy for the synthesis of amines and their derivatives, which are prevalent in biologically active compounds. While direct applications of this compound in the synthesis of N-heterocyles through amination are not extensively documented, the reactivity of the broader class of alkylboronic esters provides a strong precedent for its potential in this area.

Several methods for the amination of alkylboronic esters have been developed, generally falling into categories such as 1,2-metallate rearrangement, reactions of nucleophilic 'ate' complexes, and oxidative amination pathways like the Chan-Lam coupling. For instance, the direct amination of primary, secondary, and tertiary alkylboronic esters can be achieved with high stereospecificity using reagents like lithiated methoxyamine or a combination of methoxyamine and potassium tert-butoxide. These methods are significant as they can create challenging C-N bonds, including those at tertiary carbon centers.

The synthesis of N-heterocycles often involves the strategic functionalization of precursors that can undergo cyclization. Boronate-mediated functionalization of existing heterocycles, such as pyridines, quinolines, and isoquinolines, has been demonstrated. In these reactions, the addition of a nucleophile to a pyridine (B92270) boronic ester can trigger a 1,2-boron-to-carbon migration, leading to dihydropyridine (B1217469) intermediates that can be further transformed into various saturated or unsaturated nitrogen-containing rings. Although these examples often utilize aryl or vinyl boronic esters, the underlying principles could potentially be adapted for alkylboronates like this compound to generate alkyl-substituted N-heterocycles. The development of transition metal-catalyzed C-H amination reactions also presents a promising avenue for the construction of N-heterocycles from readily available starting materials.

The oxidation of the carbon-boron bond is a well-established and highly useful transformation of organoboranes, providing access to alcohols, aldehydes, and carboxylic acids. In the case of this compound, the propyl-boron bond can be selectively oxidized under various conditions.

A common method for the oxidation of alkylboranes to alcohols involves the use of hydrogen peroxide under basic conditions. This reaction proceeds with retention of stereochemistry at the carbon atom. For the preparation of aldehydes, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. The oxidation of primary alcohols, which can be formed from the corresponding boronate, to aldehydes can be challenging as the aldehyde is often more susceptible to further oxidation. youtube.com Therefore, distilling the aldehyde as it forms is a common strategy to isolate it. youtube.com

The direct oxidation of the C-B bond to a carbonyl group is also possible. For example, the oxidation of 1-propanol (B7761284), the alcohol corresponding to this compound, to propionaldehyde (B47417) and further to propionic acid has been studied using various catalytic systems. d-nb.infonih.govresearchgate.net Heteropolyoxometalates have been shown to be effective catalysts for the selective oxidation of 1-propanol to propionic acid using hydrogen peroxide as a green oxidant. d-nb.infonih.govresearchgate.net In these reactions, 1-propanol is first oxidized to propionaldehyde, which is then further oxidized to propionic acid. d-nb.infonih.gov

Table 1: Oxidation Products of the Propyl Group from this compound

| Starting Material | Product | Reagents |

| This compound | 1-Propanol | H₂O₂, NaOH |

| 1-Propanol | Propanal | Sodium dichromate, H₂SO₄ (distillation) youtube.com |

| 1-Propanol | Propionic Acid | (ProH)₃[PW₁₂O₄₀], H₂O₂ d-nb.infonih.govresearchgate.net |

Halodeboronation is a reaction that converts a carbon-boron bond into a carbon-halogen bond. This transformation is synthetically valuable as it introduces a halogen atom that can serve as a handle for further functionalization, such as in cross-coupling reactions. The halodeboronation of this compound would yield a propyl halide.

This reaction is typically carried out by treating the organoborane with a halogen source, such as iodine or bromine, often in the presence of a base. The base activates the boronic ester, making it more susceptible to electrophilic attack by the halogen. For example, treatment of an alkylboronic ester with iodine and sodium methoxide (B1231860) results in the formation of the corresponding alkyl iodide. Similarly, alkyl bromides can be prepared using bromine. The reaction generally proceeds with inversion of configuration at the carbon center.

The derivatives of this compound, particularly those where the boronate group has been transformed, can undergo a wide range of functional group interconversions. For instance, the alcohol (1-propanol) obtained from the oxidation of this compound can be converted into various other functional groups. Standard organic transformations can be applied, such as conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution to introduce azides, cyanides, or other functionalities. The alcohol can also be oxidized to an aldehyde (propanal) or a carboxylic acid (propionic acid), as previously discussed, which are themselves versatile starting points for further reactions like Wittig reactions, reductive aminations, or amide bond formations.

The amine that could be formed from amination of this compound can be further derivatized, for example, through acylation to form amides or reaction with aldehydes and ketones to form imines, which can then be reduced to secondary or tertiary amines. These subsequent transformations highlight the utility of the initial C-B bond functionalization in building molecular complexity.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acs.orgnih.govwikipedia.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgnih.govresearchgate.netnih.gov Famous examples of MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions. nih.govwikipedia.orgwikipedia.orgnih.govnih.govorganic-chemistry.orgnih.govresearchgate.netnih.gov

While there is a growing interest in the use of organoboron compounds in MCRs, the direct participation of simple alkylboronic esters like this compound in these classical named MCRs is not well-documented in the literature. Boronic acids and their derivatives have been successfully employed in certain types of MCRs. A notable example is the Petasis-borono Mannich reaction, which is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce α-amino acids and their derivatives. acs.org This reaction typically utilizes vinyl or aryl boronic acids. acs.org

The development of novel MCRs that can incorporate alkylboronic esters is an active area of research. A light-driven, four-component reaction has been reported for the aminoalkylation of styrenes using boronic acids and their pinacol (B44631) esters as radical precursors. chemrxiv.org Such advancements suggest the potential for developing new MCRs where this compound could serve as a source of a propyl group. However, at present, specific and widely applicable MCR protocols that directly utilize this compound as a key component are yet to be established. The challenge often lies in the specific reactivity requirements of the boronic ester within the complex reaction cascade of an MCR.

Catalytic Applications and Contributions of Dimethyl Propylboronate in Organic Synthesis

Dimethyl Propylboronate as a Precursor in Stereoselective Synthesis

No literature was found that describes the use of this compound as a direct precursor for generating chiral catalysts or reagents for stereoselective transformations. The field of stereoselective synthesis often employs more complex boronate esters, where the diol backbone is chiral and plays a key role in inducing stereoselectivity.

Role of this compound in Developing Novel Catalytic Systems

There is no available information on the role of this compound in the development of new catalytic systems. Research in this area tends to focus on the design of sophisticated ligands and metal complexes, and this compound has not been identified as a key component in these endeavors.

Application in Cascade and Tandem Reaction Sequences

Cascade and tandem reactions, which involve multiple bond-forming events in a single operation, are a significant area of research in organic synthesis. However, there are no documented instances of this compound being used as an initiator, mediator, or key substrate in such reaction sequences.

Theoretical and Computational Studies of Dimethyl Propylboronate

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations are fundamental to understanding the complex reaction mechanisms involving boronate esters. By modeling the electronic structure of molecules, these methods can map out the energetic landscape of a reaction, identifying the most likely pathways.

Density Functional Theory (DFT) has emerged as a robust method for studying the reaction mechanisms of boronate esters due to its balance of computational cost and accuracy. bibliotekanauki.pllodz.pl DFT studies have been instrumental in exploring the mechanisms of boronate ester exchange reactions, which are crucial in the context of dynamic covalent chemistry and vitrimer materials. rsc.org Research has shown that these exchanges can proceed through two distinct pathways: a direct metathesis pathway and a nucleophile-mediated pathway. rsc.org

DFT calculations reveal the energetics of these competing mechanisms. For instance, in the absence of a nucleophile, the exchange between two boronic esters can occur via a [2+2] cycloaddition, leading to a four-membered cyclic intermediate. rsc.org However, the energy barrier for this direct metathesis is significantly higher than for pathways involving a nucleophilic catalyst like water or methanol. rsc.org The presence of a nucleophile allows for the formation of a tetracoordinated boron species, which facilitates the exchange with a much lower activation energy. rsc.org

DFT has also been used to investigate the electronic structure of boronate complexes and the nature of intramolecular interactions, such as the N—B dative bond in ortho-aminomethylphenylboronic acids. nih.gov Some computational models have suggested that changes in N—B bond strength upon ester formation are not significant enough to account for observed changes in fluorescence, challenging earlier hypotheses. nih.gov These studies highlight the power of DFT in refining mechanistic understanding by evaluating the feasibility of proposed intermediates and transition states. nih.govacs.org

Table 1: Comparison of DFT-Calculated Activation Energies for Boronic Ester Exchange Mechanisms

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Direct Metathesis | [2+2] cycloaddition between two boronate esters. | 29.15 rsc.org |

| Nucleophile-Mediated | Exchange facilitated by a nucleophilic species (e.g., water). | 17.68 rsc.org |

Activation energies are illustrative and taken from studies on model dioxaborinanes, which serve as a proxy for the general behavior of boronate ester exchange.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for determining the energetic profiles of chemical reactions. northwestern.eduarxiv.org These methods are employed to calculate heats of formation and the stability of molecules with high accuracy. nih.gov For boronate esters, ab initio calculations can be used to determine the thermodynamics of their formation and the energy barriers to dissociation or reaction. nih.govnih.gov

For example, in the Suzuki-Miyaura cross-coupling reaction, the energetic profile of the transmetalation step is critical. Computational studies, sometimes combining DFT with ab initio approaches, have predicted the existence of pre-transmetalation intermediates and determined that the rate-limiting step can be the cleavage of a Pd–O bond in a monoligated species. nih.gov The calculated energy difference between intermediates and transition states provides quantitative insight into the reaction kinetics. nih.gov While computationally intensive, ab initio methods are invaluable for benchmarking other methods and for cases where high accuracy is paramount to understanding subtle energetic differences between competing reaction pathways. northwestern.edu

Molecular Modeling of Stereochemical Outcomes

Molecular modeling is a critical tool for predicting and rationalizing the stereochemical outcomes of asymmetric reactions involving boronate esters. researchgate.net By constructing detailed 3D models of reaction transition states, chemists can understand the origins of enantioselectivity and diastereoselectivity.

In iridium-catalyzed asymmetric allylation of alkenyl boronates, DFT calculations have been used to model the transition state of the key addition step. nih.gov These models show that stereoselectivity is determined by a combination of steric repulsions between the ligand and the substrate and favorable dispersion interactions. nih.gov The calculations can accurately predict which face of the allyl group will be attacked by the boronate complex, leading to the observed major enantiomer.

Table 2: Influence of Substrate on Diastereomeric Ratio (dr) in a Modeled Asymmetric Reaction

| Substrate Component | Modeled Feature | Predicted Outcome |

|---|---|---|

| Alkenyl Boronate | Aryl vs. Alkyl Migrant | Different dr values due to electronic and steric effects in the transition state. nih.gov |

| Chiral Ligand | Ligand-Substrate Repulsion | Determines the facial selectivity of the attack, controlling enantiomeric excess (ee). nih.gov |

| Boronate Ester Group | Steric Bulk (e.g., Bpin vs. Bneo) | Influences the approach trajectory and can enhance stereoselectivity. researchgate.netbris.ac.uk |

This table represents conceptual outcomes derived from computational studies on asymmetric catalysis involving boronate esters.

Prediction of Reactivity and Selectivity Parameters

Computational methods can predict the reactivity and selectivity of boronate esters by calculating various molecular properties. Parameters such as atomic charges, frontier molecular orbital energies (HOMO/LUMO), and bond dissociation energies can be correlated with experimental observations. bibliotekanauki.placs.org

For instance, the selectivity of Suzuki-Miyaura reactions involving polychlorinated aromatic compounds can be rationalized by comparing the calculated bond dissociation energies of the different C-Cl bonds. acs.org The position with the lower bond dissociation energy is predicted to be the most reactive site for oxidative addition, which often matches experimental results. acs.org

In other cases, nucleophilicity parameters for boron-ate complexes have been derived from kinetic data and computational analysis. bris.ac.uk These studies have shown that the nucleophilicity, and thus the reactivity, of a boronate ester increases with electron-donating groups on the boron atom and is influenced by the nature of the diol used to form the ester. bris.ac.uk Hammett studies, which correlate reaction rates with substituent electronic properties, can be supported by DFT calculations that quantify the electronic effects on the transition state. nih.gov

Conformational Analysis of Propylboronate Esters

The three-dimensional shape and flexibility of a molecule are critical to its reactivity. Conformational analysis of propylboronate esters involves identifying the stable spatial arrangements of the propyl group and the boronate ester moiety and determining their relative energies. Although specific studies on dimethyl propylboronate are not widespread, analysis of related alkylboronate esters provides a strong foundation for understanding its behavior. researchgate.netdntb.gov.ua

Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds (e.g., the C-C and C-B bonds) of the propyl group. The energy of each resulting conformer is calculated to identify low-energy structures. For an alkylboronate ester, the steric interactions between the alkyl group and the diol portion of the ester dictate the preferred conformations. researchgate.net For instance, in pinacol (B44631) boronic esters (Bpin), the bulky methyl groups on the pinacol backbone influence the rotational preference of the substituent attached to the boron. researchgate.net For this compound, the key conformations would be determined by the rotation around the B-C(propyl) and Cα-Cβ bonds of the propyl chain, with staggered conformations generally being more stable than eclipsed ones. This analysis is crucial for understanding how the molecule will fit into the active site of a catalyst and for predicting stereochemical outcomes in reactions where the ester's steric profile is important. researchgate.net

Spectroscopic Characterization Techniques for Dimethyl Propylboronate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the specific environment of the boron atom in dimethyl propylboronate.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons and their connectivity within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the propyl and methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the boronate ester group.

The anticipated signals in the ¹H NMR spectrum of this compound would include:

A triplet corresponding to the terminal methyl protons (-CH₃) of the propyl group.

A multiplet (sextet) for the methylene (B1212753) protons adjacent to the methyl group (-CH₂-CH₃).

A triplet for the methylene protons directly attached to the boron atom (B-CH₂-).

A singlet for the six equivalent protons of the two methoxy groups (-OCH₃).

The integration of these signals would correspond to the number of protons in each group (3H, 2H, 2H, and 6H, respectively).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (propyl) | ~0.9 | Triplet |

| -CH₂- (propyl) | ~1.4 | Sextet |

| B-CH₂- (propyl) | ~0.7 | Triplet |

| -OCH₃ | ~3.6 | Singlet |

Note: The predicted values are based on general principles and data from analogous alkylboronic esters.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are also influenced by the electronegativity of neighboring atoms. libretexts.orglibretexts.org

The expected signals in the ¹³C NMR spectrum are:

A signal for the terminal methyl carbon of the propyl group.

A signal for the central methylene carbon of the propyl group.

A signal for the methylene carbon bonded to the boron atom, which may be broader due to coupling with the boron nucleus.

A signal for the methoxy carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ (propyl) | ~14 |

| -C H₂- (propyl) | ~25 |

| B-C H₂- (propyl) | ~15 (broad) |

| -OC H₃ | ~51 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups. compoundchem.com

Boron-11 (¹¹B) NMR Spectroscopy for Boron Environment

Boron-11 (¹¹B) NMR spectroscopy is a crucial technique for directly probing the environment of the boron atom. sdsu.edu The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. For this compound, which features a trigonal planar boron atom bonded to two oxygen atoms and one carbon atom, a characteristic chemical shift is expected.

Tricoordinate boronic esters typically exhibit a single, relatively broad signal in the ¹¹B NMR spectrum in the range of δ 25-35 ppm. sdsu.edu The presence of oxygen atoms causes a downfield shift compared to trialkylboranes. sdsu.edu The exact chemical shift for this compound would provide confirmation of the boronate ester functionality. Computational studies using density functional theory (DFT) and the gauge-including atomic orbital (GIAO) approach have become valuable tools for predicting ¹¹B NMR chemical shifts with reasonable accuracy, often with a root-mean-square deviation of around 3.4 ppm. nih.govresearchgate.net

Table 3: Expected ¹¹B NMR Chemical Shift for this compound

| Nucleus | Expected Chemical Shift (ppm) |

| ¹¹B | δ 28 - 33 |

Note: This range is based on data for similar dialkoxyalkylboranes.

Fluorine-19 (¹⁹F) NMR for Chiral Analysis of Boronates

While this compound itself is not chiral, ¹⁹F NMR spectroscopy has emerged as a powerful technique for the chiral analysis of organoboron compounds. nih.govacs.orgnih.govresearchgate.net This method is particularly useful for determining the enantiomeric excess of chiral boronic esters. nih.govacs.orgnih.govresearchgate.net

The general strategy involves the derivatization of the chiral boronic ester with a chiral, fluorine-containing reagent, often a diol or an amine, to form diastereomeric boronate esters. nih.govacs.orgnih.govresearchgate.net The fluorine atoms in these diastereomers are in different chemical environments, leading to distinct signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the quantification of each diastereomer and, consequently, the determination of the enantiomeric excess of the original chiral boronate. nih.gov

Recent advancements have utilized chiral cationic cobalt complexes as chiral solvating agents, which can induce signal separation in the ¹⁹F NMR spectrum of fluorine-labeled boronates without the need for covalent derivatization. nih.govacs.orgnih.govresearchgate.net This approach offers a rapid and convenient method for chiral analysis. nih.govacs.orgnih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the B-O, C-O, and C-H bonds.

Key expected absorption bands include:

B-O Stretching: A strong and broad absorption band typically appears in the region of 1300-1400 cm⁻¹, which is characteristic of the B-O single bond in boronate esters.

C-O Stretching: A strong absorption is expected around 1100-1200 cm⁻¹ corresponding to the C-O stretching of the methoxy groups.

C-H Stretching: Absorption bands in the range of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the propyl and methoxy groups.

C-H Bending: Bending vibrations for the C-H bonds are expected in the 1350-1470 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Boronate Ester | B-O stretch | 1300 - 1400 (strong, broad) |

| Methoxy | C-O stretch | 1100 - 1200 (strong) |

| Alkyl/Methoxy | C-H stretch | 2850 - 3000 (medium to strong) |

| Alkyl | C-H bend | 1350 - 1470 (variable) |

Note: The wavenumbers are based on typical ranges for these functional groups. specac.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then fragment into smaller, charged species.

For this compound, the molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of bonds adjacent to the boron and oxygen atoms. Common fragmentation pathways for alkylboronates include the loss of alkoxy groups, alkyl groups, or parts of the alkyl chain. libretexts.orglibretexts.orgyoutube.com

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| [M]⁺˙ | Molecular Ion |

| [M - OCH₃]⁺ | Loss of a methoxy radical |

| [M - CH₃]⁺ | Loss of a methyl radical from the propyl chain |

| [M - C₃H₇]⁺ | Loss of the propyl radical |

Note: The relative intensities of these fragments would depend on their stability.

X-ray Diffraction Studies for Solid-State Structure Determination

In the absence of experimental data for this compound, a general overview of the methodology and the type of information that would be obtained from such a study is presented. The determination of the crystal structure of a related compound, dimethyl phenylboronate, showcases the capabilities of this technique. For instance, X-ray diffraction studies on arylboronic acids and their esters have revealed that these molecules can form dimeric structures in the solid state through hydrogen bonding.

Should a single-crystal X-ray diffraction analysis of this compound be undertaken, the anticipated data would be presented in a format similar to the table below. This table illustrates the typical crystallographic parameters obtained from such an experiment.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₁₁BO₂ |

| Formula Weight | 113.95 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

The process would involve growing a suitable single crystal of this compound, which would then be mounted on a diffractometer. The crystal would be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected. The intensities and positions of the diffracted X-rays would be used to calculate an electron density map of the crystal, from which the positions of the individual atoms could be determined. This would provide definitive information on the molecular geometry, including the B-O and B-C bond lengths and the C-B-O and O-B-O bond angles, as well as intermolecular interactions in the solid state.

Environmental and Sustainable Aspects of Dimethyl Propylboronate Chemistry

Green Chemistry Principles in the Synthesis and Use of Boronates

Green chemistry is founded on a set of principles aimed at reducing or eliminating the use and generation of hazardous substances in chemical processes. ajrconline.org The synthesis and application of boronate esters, including dimethyl propylboronate, are increasingly being evaluated against these principles. Boronic acids and their ester derivatives are recognized for their role as organocatalysts, which can facilitate chemical reactions under milder conditions than traditional methods, often avoiding the need for harsh or wasteful reagents. vulcanchem.com

The utility of boronic esters extends to the development of sustainable materials. They are integral components in the formation of vitrimers, a class of polymers that, despite being covalently cross-linked, can be reprocessed and recycled, akin to thermoplastics. lsbu.ac.ukresearchgate.net This is achieved through dynamic covalent bonds, such as the boronate ester linkage, which can reversibly break and reform. This property aligns with the green chemistry principle of designing for degradation and creating circular materials, reducing long-term environmental waste. researchgate.net Furthermore, the synthesis of boronate esters can sometimes utilize greener solvents and reagents, moving away from traditional, more hazardous options. researchgate.net For instance, efforts are being made to replace potentially explosive and waste-generating reagents with more stable and environmentally friendly alternatives like polymer-supported catalysts. ajrconline.org

Atom Economy and Waste Reduction in Boronate Transformations

One of the core metrics of green chemistry is atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.comrsc.org A high atom economy signifies a more sustainable process with less waste generation.

C₃H₇Br + Mg + B(OCH₃)₃ → C₅H₁₃BO₂ + CH₃OMgBr

To assess the sustainability of this process, we can calculate its atom economy.

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| n-Propyl bromide | C₃H₇Br | 123.0 | Reactant |

| Magnesium | Mg | 24.3 | Reactant |

| Trimethyl borate | B(OCH₃)₃ | 103.9 | Reactant |

| Total Reactants | 251.2 | ||

| This compound | C₅H₁₃BO₂ | 116.0 | Desired Product |

| Magnesium methoxybromide | CH₃OMgBr | 135.2 | By-product |

The percent atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

For this synthesis:

Atom Economy (%) = (116.0 / 251.2) x 100 = 46.18%

This calculation reveals that less than half of the mass of the reactants is converted into the desired product, with the majority ending up as a low-value or waste by-product. This highlights a significant area for improvement in the synthesis of this compound. Future research is directed towards developing alternative synthetic routes with higher atom economy, such as direct C-H borylation, which would eliminate the need for pre-functionalized starting materials like alkyl halides and the use of magnesium, thereby reducing waste.

Development of Eco-Friendly Catalytic Systems for Boronate Reactions

The synthesis of boronate esters often relies on catalytic processes, particularly for creating the crucial carbon-boron bond. The development of eco-friendly catalytic systems is paramount for enhancing the sustainability of these reactions. Traditionally, palladium-based catalysts have been extensively used for borylation reactions due to their high efficiency. However, palladium is a precious, low-abundance, and relatively toxic metal, which presents cost and environmental concerns.

Research has increasingly focused on replacing palladium with catalysts based on more abundant, less toxic, and cheaper metals. Copper has emerged as a particularly promising alternative. rsc.org Copper-based catalysts have shown significant efficacy in the borylation of various substrates, offering a more sustainable approach to synthesizing boronate esters. mdpi.com

Table 2: Comparison of Catalytic Systems for Borylation Reactions

| Catalyst Type | Metal | Advantages | Disadvantages | Sustainability Profile |

| Traditional | Palladium (Pd) | High activity and selectivity, well-established | High cost, low abundance, potential toxicity | Moderate to Low |

| Eco-Friendly | Copper (Cu) | Low cost, high abundance, lower toxicity rsc.org | Can require specific ligands, may have lower activity than Pd in some cases | High |

| Recyclable | Supported Catalysts | Easy separation and reuse, reduced metal leaching | Potential for reduced activity over cycles, synthesis of support can be complex | High |

The continued innovation in catalyst design, moving from precious metals to earth-abundant alternatives and focusing on recyclability and the use of green solvents, is crucial for aligning the synthesis of this compound and other boronate esters with the principles of sustainable chemistry.

Advanced Applications and Future Research Directions in Dimethyl Propylboronate Chemistry

Emerging Roles in Complex Molecule Synthesis

Dimethyl propylboronate has proven to be a valuable reagent in the stereocontrolled synthesis of complex natural products, particularly in the construction of polyketide chains. A notable application is in the synthesis of serricornin, the sex pheromone of the cigarette beetle, and invictolide, the queen recognition pheromone of the red imported fire ant. vulcanchem.com In these syntheses, the propyl group of this compound serves as a key building block, enabling the creation of intricate carbon skeletons with high precision.

A significant advancement in this area is the "assembly-line" synthesis developed by Aggarwal and coworkers, which utilizes boronic esters like this compound. This iterative method allows for the controlled, sequential addition of C2 units to a growing chain, with the boronic ester functionality playing a crucial role in directing the stereochemistry of the newly formed chiral centers. This powerful strategy has been instrumental in the efficient and highly stereoselective synthesis of complex polyketide natural products.

Potential for Integration into Materials Science as Building Blocks

The unique properties of the boronate ester group, such as its dynamic covalent nature and responsiveness to stimuli like pH, make this compound an attractive candidate for the development of advanced materials. While specific examples of the integration of this compound into materials are still emerging, the broader class of boronate esters is seeing increasing use in the creation of "smart" polymers and hydrogels.

These materials can exhibit self-healing properties, where the reversible formation and cleavage of boronate ester crosslinks allow the material to repair itself after damage. Furthermore, the sensitivity of the boronate ester to glucose and other diols is being explored for the development of sensors and drug delivery systems that can release their payload in response to specific biological cues. The incorporation of the propyl group from this compound could be used to tune the hydrophobicity and mechanical properties of these advanced materials.

Development of New Synthetic Methodologies and Catalytic Systems

The synthesis of this compound and its derivatives is a key area of ongoing research. Traditional methods often involve the reaction of a Grignard reagent with a trialkyl borate. However, newer, more efficient, and milder catalytic methods are being developed. These include palladium-catalyzed cross-coupling reactions and iridium-catalyzed C-H borylation, which offer improved functional group tolerance and reaction conditions.

The development of novel catalytic systems that can directly and selectively install the this compound moiety onto a wider range of organic molecules is a major goal. This would further expand the utility of this versatile building block in organic synthesis. Photocatalysis is also emerging as a promising strategy for the synthesis of boronate esters, offering a green and efficient alternative to traditional methods.

Advanced Computational and Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Advanced computational techniques, such as Density Functional Theory (DFT), are being employed to model the transition states and reaction pathways of processes like the Suzuki-Miyaura cross-coupling reaction.

These computational studies provide valuable insights into the roles of the catalyst, ligands, and reaction conditions in determining the efficiency and selectivity of the reaction. For instance, understanding the oxidative addition and reductive elimination steps in the catalytic cycle can lead to the development of more active and robust palladium catalysts for reactions involving this compound. vulcanchem.com Mechanistic investigations using techniques like kinetic analysis and isotopic labeling are also essential for elucidating the intricate details of these transformations.

Interdisciplinary Research Opportunities in Organoboron Chemistry

The unique properties of organoboron compounds, including this compound, are fostering a wide range of interdisciplinary research collaborations. In the field of chemical biology, boronate esters are being explored as probes for studying biological systems and as components of targeted drug delivery vehicles. Their ability to interact with diol-containing molecules, such as carbohydrates and certain proteins, opens up possibilities for developing new diagnostic tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl propylboronate, and how can purity be maximized?

- Methodological Answer : this compound is typically synthesized via esterification of propylboronic acid with methanol under acid catalysis. To ensure high purity, employ fractional distillation under inert conditions (argon/nitrogen), and monitor reaction progress using thin-layer chromatography (TLC) with a 3:1 hexane/ethyl acetate mobile phase. Post-synthesis purification via column chromatography (silica gel, gradient elution) removes unreacted precursors .

- Data Consideration : Report yields, boiling points, and spectroscopic validation (¹H/¹³C NMR, IR) in line with IUPAC standards for reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H NMR : Identify methyl (δ 0.8–1.2 ppm) and boronate ester peaks (δ 3.5–4.0 ppm).

- ¹¹B NMR : Confirm boronate functionality (δ ~18–22 ppm).

- IR Spectroscopy : Validate B-O-C bonds (absorption ~1320–1410 cm⁻¹).

Cross-reference with literature spectra and computational simulations (e.g., DFT) to resolve ambiguities .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples under varying temperatures (4°C, 25°C, 40°C), humidity (0–80% RH), and light exposure. Monitor degradation via HPLC-UV (C18 column, methanol/water eluent) and quantify decomposition products (e.g., boric acid). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can computational chemistry aid in predicting this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for Suzuki-Miyaura coupling. Validate predictions with experimental kinetic studies (e.g., in situ NMR monitoring of catalytic cycles). Compare computed vs. observed regioselectivity to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer :

- Systematic Replication : Reproduce studies under identical conditions (solvent, catalyst loading, temperature).

- Meta-Analysis : Aggregate data from peer-reviewed sources and assess variability using statistical tools (e.g., ANOVA).

- Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to probe catalyst-boronate interactions, which may explain divergent results .

Q. How can isotopic labeling (e.g., ¹⁰B/¹¹B) elucidate mechanistic pathways in boronate-mediated reactions?

- Methodological Answer : Synthesize ¹⁰B-enriched this compound via isotopically labeled boric acid precursors. Track boron migration in reactions using secondary ion mass spectrometry (SIMS) or neutron diffraction. Compare isotopic distribution in products to infer mechanistic steps (e.g., transmetalation vs. oxidative addition) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite.

Refer to SDS guidelines for boronate esters and consult institutional safety committees .

Data Presentation and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.